molecular formula C10H13B B1278819 (3-Bromobutyl)benzene CAS No. 21953-83-3

(3-Bromobutyl)benzene

Cat. No. B1278819
CAS RN: 21953-83-3
M. Wt: 213.11 g/mol
InChI Key: BVPCLVMIRNEUBW-UHFFFAOYSA-N
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Description

“(3-Bromobutyl)benzene” is a brominated organic compound that is part of a broader class of bromoalkylbenzenes. These compounds are of interest due to their potential applications in organic synthesis, pharmaceuticals, and materials science. The presence of the bromine atom makes them suitable for further functionalization through various chemical reactions.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is characterized by the presence of a benzene ring substituted with bromine atoms and alkyl chains. The structure of these compounds can be elucidated using various spectroscopic techniques, such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal structure of a novel dibromo bromomethylene compound was determined using single-crystal X-ray diffraction, and its optimized structure parameters were calculated using density functional theory (DFT) . These structural analyses are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo a variety of chemical reactions, making them versatile intermediates in organic synthesis. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 leads to the formation of arylphenols . Additionally, the conversion of an aryl bromide to the corresponding aryllithium compound has been reported, which is a key step in many synthetic pathways . The reactivity of the bromine atom allows for further functionalization through nucleophilic substitution or coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by the presence of the bromine atom and the substituents attached to the benzene ring. These properties include boiling points, melting points, solubility, and stability. The steric hindrance provided by substituents can lead to the presence of rotational isomers, as indicated by NMR spectroscopy in the case of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The electronic properties, such as HOMO and LUMO energies, can be studied using computational methods like DFT, providing insights into the compound's reactivity and potential applications in electronic materials .

Future Directions

The potential reduction of waste by electrochemical strategies, in comparison to chemical strategies, is an important driving force to their development . The search for safe and sustainable methods is continuously ongoing . The bromination of organic molecules has been extensively studied, yet there is still a demand for safe and sustainable methodologies .

properties

IUPAC Name

3-bromobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPCLVMIRNEUBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452163
Record name (3-Bromobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromobutyl)benzene

CAS RN

21953-83-3
Record name (3-Bromobutyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
L Zhou, C Zhu, P Bi, C Feng - Chemical Science, 2019 - pubs.rsc.org
We describe a nickel-catalyzed highly regio- and stereoselective migratory fluoro-alkenylation of unactivated alkyl bromides. A unique catalytic cycle merging alkyl nickel chain-walking …
Number of citations: 75 pubs.rsc.org
B Vulović, AP Cinderella, DA Watson - ACS Catalysis, 2017 - cherry.chem.bg.ac.rs
Bu2O, Et2O, methyl tert-butyl ether (MTBE), triethylamine, dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF) were dried on alumina according to published …
Number of citations: 3 cherry.chem.bg.ac.rs
C Zhu, J Zhang - Chemical Communications, 2019 - pubs.rsc.org
A novel nickel-catalyzed alkyl–alkyl cross coupling of non-activated secondary alkyl bromides with aldehydes via hydrazone intermediates has been developed. Aldehydes as alkyl …
Number of citations: 16 pubs.rsc.org
P Li, G Kou, T Feng, M Wang… - Angewandte Chemie …, 2023 - Wiley Online Library
Herein, an electrochemically driven NiH‐catalyzed reductive coupling of alkyl halides and alkyl alkenes for the construction of Csp3–Csp3 bonds is firstly reported. Notably, alkyl halides …
Number of citations: 4 onlinelibrary.wiley.com
Q Lin, G Ma, H Gong - ACS Catalysis, 2021 - ACS Publications
Direct coupling of unactivated alcohols remains a challenge in current synthetic chemistry. We herein demonstrate a strategy building upon in situ halogenation/reductive coupling of …
Number of citations: 27 pubs.acs.org
F Wang, W Rao, SY Wang - The Journal of Organic Chemistry, 2021 - ACS Publications
The cross-electrophile coupling between unactivated alkyl bromides with arenesulfonyl cyanides catalyzed by Ni(acac) 2 under reductive conditions to form unsymmetrical sulfides is …
Number of citations: 8 pubs.acs.org
P Guo, H Jin, J Han, L Xu, P Li, M Zhan - Organic Letters, 2023 - ACS Publications
Nickel-catalyzed cross-coupling of unactivated tertiary alkyl electrophiles with alkylmetal reagents is still a challenge. We report herein a nickel-catalyzed Negishi cross-coupling of alkyl …
Number of citations: 2 pubs.acs.org
P Guo, J Hao, J Han, L Xu, P Li, M Zhan - 2022 - researchsquare.com
A general and efficient strategy for the preparation of β-branched organoboron compounds through Ni-catalyzed coupling of BpinCH 2 ZnI with alkyl halides had been developed. In …
Number of citations: 3 www.researchsquare.com
C Tyrol, J Byers - 2021 - chemrxiv.org
An iron-based catalyst for the Suzuki-Miyaura reaction between two sp3-hybridized substrates has been developed for a broad range of unactivated alkyl halides and alkyl boranes. Key …
Number of citations: 1 chemrxiv.org
T Iwasaki, N Kambe - Ni-and Fe-Based Cross-Coupling Reactions, 2017 - Springer
Much effort has been devoted to developing new methods using Ni catalysts for the cross-coupling reaction of alkyl electrophiles with organometallic reagents, and significant …
Number of citations: 102 link.springer.com

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